Bienvenue dans la boutique en ligne BenchChem!

Dabigatran etexilate

Anticoagulation Reversal Idarucizumab Emergency Medicine

Select this specific Dabigatran etexilate (CAS 1610666-09-5) for your R&D and formulation needs, differentiated from Factor Xa inhibitors by its direct thrombin inhibition mechanism. Its key advantage is the availability of idarucizumab for predictable, rapid anticoagulation reversal—critical for emergency and surgical research protocols. The CYP450-independent metabolism minimizes drug-drug interaction confounders, making it ideal for studies in polypharmacy populations. Leverage its well-characterized polymorphism (Anhydrous Form I vs. Tetrahydrate) to control dissolution and manufacturability in generic development. Innovate with its low oral bioavailability (~6–7%) using advanced delivery systems.

Molecular Formula C34H41N7O5
Molecular Weight 627.7 g/mol
CAS No. 1610666-09-5
Cat. No. B6300286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran etexilate
CAS1610666-09-5
Molecular FormulaC34H41N7O5
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
InChIInChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)
InChIKeyKSGXQBZTULBEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.8mg/ml, partly soluble

Dabigatran Etexilate (CAS 1610666-09-5) Product Overview for Procurement & Research


Dabigatran etexilate (CAS 1610666-09-5) is an oral prodrug that is rapidly converted in vivo by esterases to dabigatran, a direct thrombin (Factor IIa) inhibitor [1]. It is indicated for the prevention of thromboembolic events in patients with nonvalvular atrial fibrillation and for the treatment of venous thromboembolism [2]. As the mesylate salt, this compound is a white to pale yellow powder with an aqueous solubility of 1.8 mg/mL [3]. Its predictable pharmacokinetic profile eliminates the need for routine coagulation monitoring, distinguishing it from vitamin K antagonists like warfarin [1].

Why All DOACs Are Not Interchangeable: A Critical Assessment for Dabigatran Etexilate (CAS 1610666-09-5)


While dabigatran, rivaroxaban, apixaban, and edoxaban are all categorized as Direct Oral Anticoagulants (DOACs), they possess fundamentally distinct pharmacological and manufacturing profiles that preclude simple substitution [1]. Dabigatran is a direct thrombin inhibitor, whereas the others inhibit Factor Xa, resulting in different effects on coagulation assays and fibrinolytic pathways [2]. Furthermore, the active pharmaceutical ingredient (API) can exist in multiple polymorphic forms with varying physicochemical properties, impacting everything from downstream manufacturing to dissolution profiles [3]. The following quantitative evidence details the specific, measurable differentiators that must inform scientific selection and procurement decisions.

Quantitative Evidence Guide for Dabigatran Etexilate (CAS 1610666-09-5): Differentiation vs. Comparators


Unique Reversal Agent Availability: Idarucizumab for Emergency Anticoagulation Reversal

Dabigatran etexilate is the only DOAC with a specific and approved reversal agent, idarucizumab, a monoclonal antibody fragment that binds dabigatran and neutralizes its anticoagulant activity [1]. In contrast, reversal of Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) relies on andexanet alfa, a modified recombinant Factor Xa protein, or non-specific prothrombin complex concentrates [2]. The availability of a targeted, rapid-acting reversal agent can be a decisive factor in clinical and procurement settings where management of major bleeding or emergency surgery is a priority.

Anticoagulation Reversal Idarucizumab Emergency Medicine Surgery

Comparative Pharmacokinetic Profile: Higher Renal Clearance of Dabigatran vs. Other DOACs

Dabigatran etexilate exhibits a significantly higher reliance on renal elimination compared to its Factor Xa inhibitor counterparts. Approximately 80% of the active metabolite dabigatran is excreted unchanged via the kidneys, in contrast to 35% for rivaroxaban, 25% for apixaban, and 50% for edoxaban [1]. This pharmacokinetic distinction is crucial for patient selection, as renal impairment has a more pronounced effect on dabigatran exposure [2]. For procurement, this may influence formulary decisions based on institutional patient demographics and the availability of renal function monitoring.

Pharmacokinetics Renal Clearance Drug Elimination DOAC Comparison

Manufacturing and Stability: Polymorph Selection (Anhydrous Form I vs. Tetrahydrate) for Optimal Processability

Dabigatran etexilate mesylate exists in multiple polymorphic forms, including Anhydrous Form I and Tetrahydrate, with distinct properties relevant to drug product manufacturing. A comparative study demonstrated that the tetrahydrate form exhibits superior powder flow characteristics (lower Hausner ratio and Carr's index) and better compactibility (via Kawakita analysis) compared to Anhydrous Form I [1]. Critically, the tetrahydrate form shows a higher dissolution rate in USP dissolution media, backed by higher solubility, which can improve batch-to-batch consistency and potentially in vivo performance [1]. The commercial product (Pradaxa) utilizes the metastable Anhydrous Form I, chosen for its chemical stability and bulk processing properties, a selection that has been a subject of extensive patent and scientific scrutiny [2].

Polymorphism Solid-State Chemistry Manufacturing Process Formulation

Metabolic Profile: CYP450-Independent Elimination Minimizes Drug-Drug Interaction Liability

Unlike rivaroxaban and apixaban, which are metabolized by CYP3A4, dabigatran etexilate's conversion to dabigatran is primarily via esterase-mediated hydrolysis, and it is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes [1]. This unique metabolic pathway confers a significantly lower potential for pharmacokinetic drug-drug interactions with common medications that are CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampicin) [2]. While dabigatran is a substrate for the P-glycoprotein (P-gp) transporter, its CYP450-independent clearance provides a distinct advantage in patients on complex polypharmacy regimens [3].

Drug-Drug Interactions Cytochrome P450 Metabolism Polypharmacy

Dabigatran Etexilate (CAS 1610666-09-5): Optimal Research and Industrial Application Scenarios


Clinical Research on Anticoagulation Reversal Strategies

The availability of a specific reversal agent, idarucizumab, makes dabigatran etexilate the preferred DOAC for clinical trials and research protocols investigating anticoagulation reversal in emergency settings, major surgery, or life-threatening bleeding [1]. Its predictable and rapid reversal allows for the design of studies with a clear 'off' switch for anticoagulant effect.

Preclinical and Clinical Studies in Polypharmacy Populations

Due to its CYP450-independent metabolism, dabigatran etexilate is an ideal candidate for studies in populations with a high burden of concomitant medications, such as the elderly or those with multiple comorbidities, where minimizing drug-drug interactions is paramount [2]. Its unique metabolic profile reduces the number of potential confounders in pharmacokinetic and pharmacodynamic analyses.

Generic Drug Development and API Manufacturing

The well-characterized polymorphism of dabigatran etexilate mesylate (Anhydrous Form I vs. Tetrahydrate) presents both a challenge and an opportunity for generic manufacturers. Research and development efforts are focused on controlling the polymorphic form to ensure consistent drug product quality, bioequivalence, and robust manufacturing processes [3]. Selecting the optimal polymorph or developing robust analytical methods to control polymorphic purity is a critical application scenario.

Formulation Development for Improved Bioavailability

The low and pH-dependent oral bioavailability (~6-7%) of dabigatran etexilate is a key area for pharmaceutical innovation [4]. Research and industrial applications include developing novel formulations (e.g., lipid-based systems, nanoparticles, solid dispersions) that enhance its solubility and absorption, potentially reducing the required dose and improving gastrointestinal tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran etexilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.